N-((1-nicotinoylpiperidin-4-yl)methyl)nicotinamide
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Overview
Description
N-{[1-(PYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring bonded to a pyridine ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(PYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PYRIDINE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Coupling with Pyridine: The piperidine ring is then coupled with a pyridine derivative through a carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(PYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PYRIDINE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(PYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Biological Research: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of N-{[1-(PYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine structure but with different functional groups.
Pyridine-3-carboxamide derivatives: These compounds share the pyridine-3-carboxamide moiety but differ in their additional substituents.
Uniqueness
N-{[1-(PYRIDINE-3-CARBONYL)PIPERIDIN-4-YL]METHYL}PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of a piperidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H20N4O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c23-17(15-3-1-7-19-12-15)21-11-14-5-9-22(10-6-14)18(24)16-4-2-8-20-13-16/h1-4,7-8,12-14H,5-6,9-11H2,(H,21,23) |
InChI Key |
FKZTZSDVAFZODA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CN=CC=C2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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